Bonducellin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

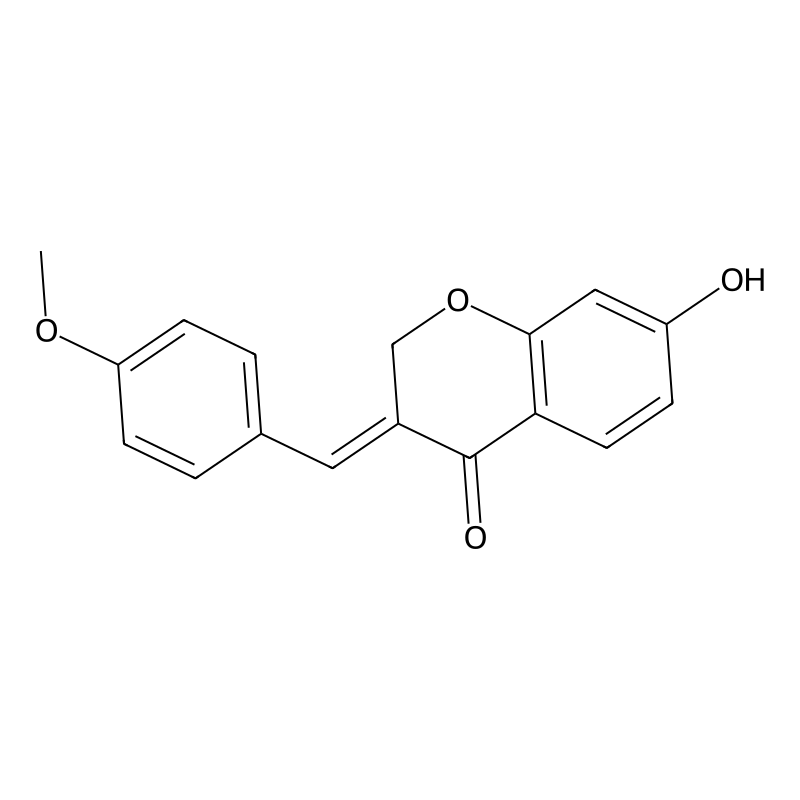

Bonducellin is a naturally occurring homoisoflavonoid, a subclass of flavonoids characterized by a 3-benzylidenechroman-4-one core structure. [1] It is distinguished from more common isoflavones by this structural motif, which is critical to its biological activity. Primarily investigated for its potent enzymatic inhibition and effects on cellular transport mechanisms, Bonducellin serves as a specialized tool compound for research into diabetic complications and bacterial drug resistance. [REFS-2, REFS-3] Its value in a procurement context is defined by its specific and quantifiable inhibitory activities compared to less potent or structurally dissimilar alternatives.

References

- [1] Maheswara, M., Siddaiah, V., & Rao, C. V. (2006). Two new homoisoflavonoids from Caesalpinia pulcherrima. Chemical & pharmaceutical bulletin, 54(8), 1193-1195.

- [2] Pham, T. D. T., Nguyen, T. H., Nguyen, T. D., & Tran, Q. L. (2011). Homoisoflavonoids from the heartwood of Caesalpinia sappan and their aldose reductase inhibitory activity. Heterocycles, 83(6), 1353-1362.

- [3] Roy, S. K., Singha, T. M., Majumdar, S., & Bhadra, R. K. (2013). 7-Hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues as efflux pump inhibitors against Mycobacterium smegmatis mc² 155. European journal of medicinal chemistry, 66, 499-507.

Substituting Bonducellin with other common flavonoids (e.g., genistein) or even closely related homoisoflavonoids is inadvisable for quantitative research due to high structure-activity sensitivity. For instance, the presence and position of hydroxyl and methoxy groups on the homoisoflavonoid scaffold dramatically alter inhibitory potency against key enzymes like aldose reductase. The addition of a single methoxy group at the C-8 position transforms Bonducellin into 8-methoxybonducellin, increasing its inhibitory potency by approximately 4-fold against this target. [1] This demonstrates that minor structural modifications result in significant functional differences, making the precise molecular structure of Bonducellin critical for achieving reproducible and target-specific results in enzymatic assays and cell-based models.

Potent Aldose Reductase Inhibition: Over 20x More Potent Than a Standard Inhibitor

Bonducellin demonstrates potent inhibitory activity against rat lens aldose reductase (RLAR), a key enzyme in the polyol pathway implicated in diabetic complications. In a direct comparative assay, Bonducellin exhibited an IC50 value of 1.2 µM. [1] This level of inhibition is over 21-fold more potent than the standard laboratory inhibitor 3,3-tetramethyleneglutaric acid (TMGA), which had an IC50 of 25.3 µM in the same study. [1] Furthermore, its potency is significantly higher than that of the widely studied flavonoid Quercetin, which shows an IC50 of approximately 5.0 µM against the human lens enzyme. [2]

| Evidence Dimension | Inhibitory Potency (IC50) against Aldose Reductase |

| Target Compound Data | 1.2 µM (Bonducellin) |

| Comparator Or Baseline | 25.3 µM (3,3-Tetramethyleneglutaric acid, standard inhibitor) |

| Quantified Difference | 21.1x more potent than standard |

| Conditions | Enzymatic assay with partially purified rat lens aldose reductase (RLAR). |

For researchers investigating therapies for diabetic complications, this compound offers a high-potency, natural product-based tool that provides a significant performance advantage over common standards.

Effective Reversal of Mycobacterial Drug Resistance via Efflux Pump Inhibition

Bonducellin functions as a potent inhibitor of efflux pumps in mycobacteria, which are a primary mechanism of antibiotic resistance. When applied at a concentration of 62.5 mg/L to Mycobacterium smegmatis, Bonducellin reduced the minimum inhibitory concentration (MIC) of the efflux pump substrate ethidium bromide (EtBr) by 8-fold. [1] This demonstrates a significant potentiation effect, restoring sensitivity to a compound that would otherwise be expelled by the bacterium.

| Evidence Dimension | Fold Reduction of Minimum Inhibitory Concentration (MIC) of Ethidium Bromide |

| Target Compound Data | 8-fold reduction (with Bonducellin) |

| Comparator Or Baseline | 1-fold (baseline without Bonducellin) |

| Quantified Difference | 8x increase in substrate sensitivity |

| Conditions | MIC assay against Mycobacterium smegmatis mc² 155. |

This makes Bonducellin a critical research tool for scientists studying mechanisms to overcome drug resistance in tuberculosis and other mycobacterial infections, enabling experiments to validate efflux pumps as therapeutic targets.

Screening and Mechanistic Studies of Diabetic Complication Pathways

For projects requiring a potent inhibitor of aldose reductase to model the effects of polyol pathway suppression. Bonducellin's high potency (IC50 = 1.2 µM) allows for its use at low concentrations, minimizing potential off-target effects compared to less potent compounds like Quercetin or standard inhibitors that must be used at higher concentrations. [REFS-1, REFS-2]

Reversal of Efflux-Mediated Drug Resistance in Microbiology Models

As a tool compound in assays designed to identify or validate novel antibiotics that are susceptible to efflux. Its demonstrated ability to potentiate substrate activity by 8-fold in Mycobacterium smegmatis makes it an effective positive control and mechanistic probe for studying efflux pump biology and screening for synergistic drug combinations. [3]

References

- [1] Pham, T. D. T., Nguyen, T. H., Nguyen, T. D., & Tran, Q. L. (2011). Homoisoflavonoids from the heartwood of Caesalpinia sappan and their aldose reductase inhibitory activity. Heterocycles, 83(6), 1353-1362.

- [2] Varma, S. D., Mikuni, I., & Kinoshita, J. H. (1975). Flavonoids as inhibitors of lens aldose reductase. Science, 188(4194), 1215-1216.

- [3] Roy, S. K., Singha, T. M., Majumdar, S., & Bhadra, R. K. (2013). 7-Hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues as efflux pump inhibitors against Mycobacterium smegmatis mc² 155. European journal of medicinal chemistry, 66, 499-507.